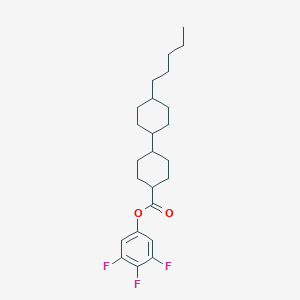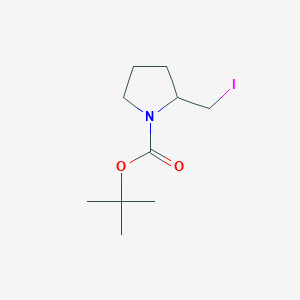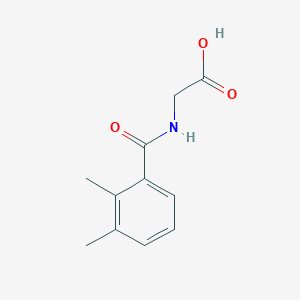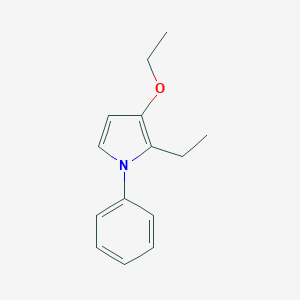
3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered nitrogen-containing aromatic rings that are widely recognized for their biological and chemical significance. This particular compound is characterized by the presence of a phenyl group at the first position, an ethyl group at the second position, and an ethoxy group at the third position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of 1-phenyl-2-ethylpyrrole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the ethoxy group can be replaced by other substituents using appropriate electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-Phenyl-2-ethyl-1H-pyrrole: Lacks the ethoxy group, leading to different chemical properties and reactivity.
1-Phenyl-3-ethoxy-1H-pyrrole: Similar structure but with the ethyl group replaced by an ethoxy group at the third position.
2-Phenyl-3-ethoxy-1H-pyrrole: The phenyl group is at the second position, altering its chemical behavior.
Uniqueness: 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both ethyl and ethoxy groups in specific positions enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
190193-01-2 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-ethoxy-2-ethyl-1-phenylpyrrole |
InChI |
InChI=1S/C14H17NO/c1-3-13-14(16-4-2)10-11-15(13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
FSVHZDDQGRVBKS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN1C2=CC=CC=C2)OCC |
Canonical SMILES |
CCC1=C(C=CN1C2=CC=CC=C2)OCC |
Synonyms |
1H-Pyrrole,3-ethoxy-2-ethyl-1-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


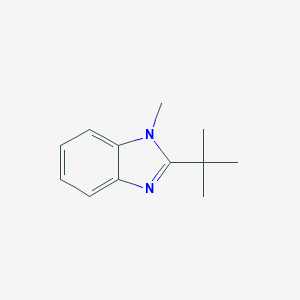
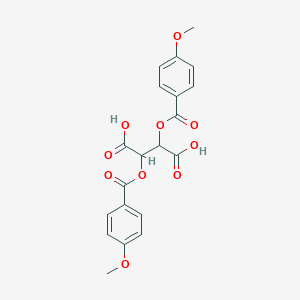
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
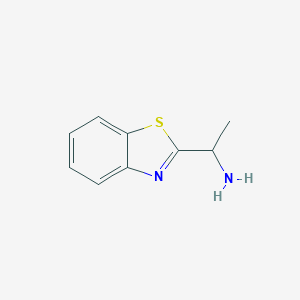
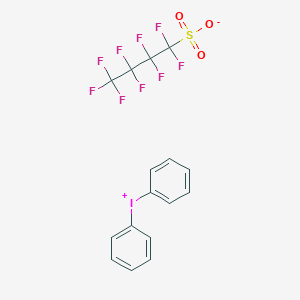
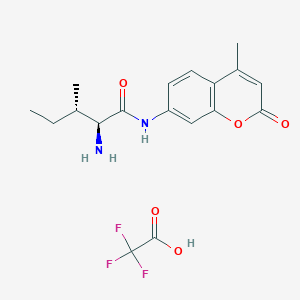
![1H-Benzo[d]imidazole-4-carboxamide](/img/structure/B70697.png)
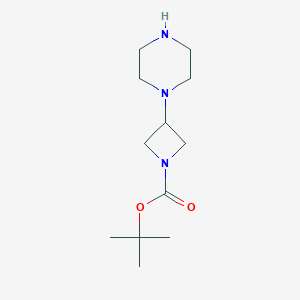
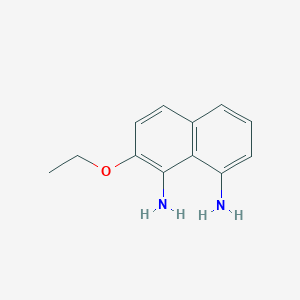
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
![Furo[3,2-c]pyridin-4-ylmethanamine](/img/structure/B70708.png)
